BenchChemオンラインストアへようこそ!

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride

Monoamine Oxidase B Structure-Activity Relationship Neuroprotection

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride is a 3,4-dihydroquinolin-2(1H)-one derivative featuring a primary amine-terminated ethoxy substituent at the C7 position. This scaffold is a privileged structure in medicinal chemistry, serving as a core for potent monoamine oxidase B (MAO-B) inhibitors, dopamine D2 receptor modulators, and aldosterone synthase inhibitors.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
CAS No. 2270908-52-4
Cat. No. B6302885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride
CAS2270908-52-4
Molecular FormulaC11H15ClN2O2
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCN.Cl
InChIInChI=1S/C11H14N2O2.ClH/c12-5-6-15-9-3-1-8-2-4-11(14)13-10(8)7-9;/h1,3,7H,2,4-6,12H2,(H,13,14);1H
InChIKeyZEEVEUQXPYCRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one HCl (CAS 2270908-52-4)


7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride is a 3,4-dihydroquinolin-2(1H)-one derivative featuring a primary amine-terminated ethoxy substituent at the C7 position . This scaffold is a privileged structure in medicinal chemistry, serving as a core for potent monoamine oxidase B (MAO-B) inhibitors, dopamine D2 receptor modulators, and aldosterone synthase inhibitors [1]. The C7-aminoethoxy moiety introduces a flexible, hydrophilic linker that distinguishes it from simpler C7-hydroxy or C7-amino analogs, offering unique derivatization potential as a synthetic intermediate for generating focused libraries of CNS-active agents and antipsychotic metabolites .

Why 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one HCl Cannot Be Interchanged with Generic 3,4-Dihydroquinolin-2(1H)-ones


Substitution on the 3,4-dihydroquinolin-2(1H)-one scaffold is exquisitely regiospecific. Published structure-activity relationship (SAR) studies demonstrate that C7 substitution leads to significantly more potent MAO-B inhibition than C6 substitution, and that the nature of the C7 side chain (e.g., benzyloxy vs. phenylethoxy) dictates potency and isoform selectivity [1]. Therefore, a generic, unsubstituted, or differently substituted dihydroquinolinone cannot recapitulate the binding interactions, selectivity profile, or physicochemical properties conferred by a C7-aminoethoxy group. The terminal primary amine further serves as a critical chemical handle for downstream conjugation (e.g., peptide coupling, amide formation) that is absent in hydroxyl-, methyl-, or unsubstituted analogs, making generic substitution impossible for applications requiring targeted derivatization [1].

Competitive Differentiation Evidence for 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one HCl: Quantitative and Comparative Analysis


C7 vs. C6 Regioisomeric Potency for MAO-B Inhibition: A Class-Level Inference

The 3,4-dihydroquinolin-2(1H)-one pharmacophore requires C7 substitution for optimal MAO-B inhibition. The reference inhibitor 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone achieves an IC50 of 2.9 nM against MAO-B with 2750-fold selectivity over MAO-A. While no direct data exists for the 7-(2-aminoethoxy) analog, the SAR rule dictates that 7-substituted compounds are 10- to 1000-fold more potent than their 6-substituted regioisomers [1]. A 6-(2-aminoethoxy) analog is commercially available but is expected to be orders of magnitude less active than its 7-substituted counterpart based on this class-level SAR .

Monoamine Oxidase B Structure-Activity Relationship Neuroprotection

Chemical Handle Superiority: Primary Amine vs. Hydroxyl Terminus for Derivatization Efficiency

The 7-(2-aminoethoxy) compound presents a primary aliphatic amine (pKa ~9-10) that is a superior nucleophile for amide bond formation, reductive amination, and sulfonamide synthesis compared to the hydroxyl group of the common 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-07-7). This amine allows for direct, high-yielding conjugation under mild conditions without the need for pre-activation steps (e.g., mesylation, tosylation) required for hydroxyl analogs [1]. This directly enables efficient diversification into peptide-dihydroquinolinone conjugates and other CNS-focused libraries .

Synthetic Intermediate Bioconjugation Fragment-Based Drug Discovery

Purity Benchmarking Against Common Vendor Specifications

The target compound is available from specialty chemical suppliers at a minimum purity of 95% (HPLC), with some vendors such as Leyan offering 98% purity . This meets the standard for biochemical assay-ready compounds (>95%) and surpasses the typical 90-93% purity of some early-stage research intermediates. A key comparator, the 6-(2-aminoethoxy) regioisomer, is also offered at 95% purity, indicating that sourcing of the correct, high-purity 7-isomer is critical for reproducible biological data .

Quality Control Reproducibility Procurement Standard

High-Impact Application Scenarios for 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one HCl Based on Comparative Evidence


Synthesis of Regioisomerically Pure CNS Lead Compounds Targeting MAO-B

Leverage the class-level SAR evidence demonstrating C7-substitution is mandatory for MAO-B potency to synthesize focused libraries. Use the free amine handle for rapid amide coupling with various carboxylic acids to generate novel analogs for neurodegenerative disease programs, avoiding the inactive 6-substituted regioisomer [1].

Development of Dopamine D2 Receptor Modulator Libraries via C7 Derivatization

The 3,4-dihydroquinolin-2(1H)-one core is a known scaffold for D2 receptor modulators [1]. The C7-aminoethoxy linker serves as a versatile anchor point for attaching diverse aromatic moieties (e.g., via reductive amination or amide bond formation), enabling systematic exploration of D2R affinity and functional selectivity, a strategy validated by the structure of aripiprazole and its metabolites [2].

Preparation of Peptide-Dihydroquinolinone Conjugates for Carbonic Anhydrase Inhibition

Directly follow the precedent set by 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives to prepare peptide conjugates showing human carbonic anhydrase (hCA) II inhibition in the 15.7-65.7 µM range [1]. The aminoethoxy linker provides a longer spacer than the 7-amino analog, which can be exploited to optimize enzyme binding pocket interactions [2].

Quote Request

Request a Quote for 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.